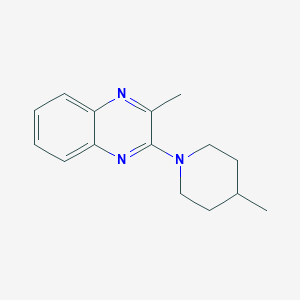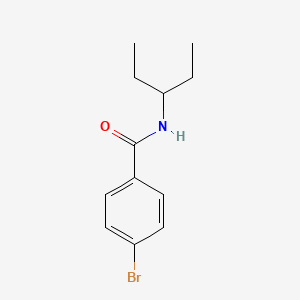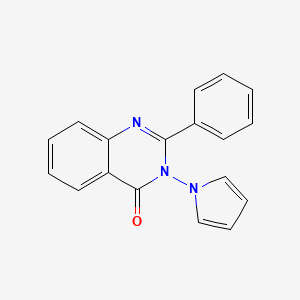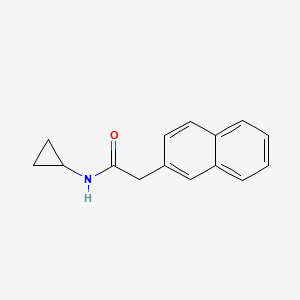![molecular formula C18H19ClN2O B5755839 N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-4-methylbenzamide](/img/structure/B5755839.png)
N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-4-methylbenzamide, also known as BMS-986165, is a small molecule inhibitor that has shown promising results in the treatment of autoimmune diseases. This compound was developed by Bristol-Myers Squibb and is currently in clinical trials for the treatment of psoriasis, lupus, and inflammatory bowel disease.
作用機序
N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-4-methylbenzamide is a selective inhibitor of TYK2, a member of the Janus kinase family of enzymes that play a key role in the signaling pathways involved in the production of pro-inflammatory cytokines. By inhibiting TYK2, N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-4-methylbenzamide blocks the production of IL-17 and IL-23, which are key cytokines involved in the pathogenesis of autoimmune diseases.
Biochemical and Physiological Effects:
N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-4-methylbenzamide has been shown to significantly reduce the production of pro-inflammatory cytokines, such as IL-17 and IL-23, in preclinical studies. In addition, N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-4-methylbenzamide has been shown to reduce the infiltration of inflammatory cells into affected tissues, which can help to reduce tissue damage and inflammation. These effects suggest that N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-4-methylbenzamide has the potential to be an effective treatment for autoimmune diseases.
実験室実験の利点と制限
One advantage of N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-4-methylbenzamide is its high selectivity for TYK2, which reduces the risk of off-target effects. In addition, N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-4-methylbenzamide has shown good pharmacokinetic properties, with a long half-life and good bioavailability. However, one limitation of N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-4-methylbenzamide is its relatively low potency, which may limit its effectiveness in some autoimmune diseases.
将来の方向性
There are several potential future directions for the development of N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-4-methylbenzamide. One area of research is the evaluation of N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-4-methylbenzamide in combination with other therapies, such as biologics or small molecule inhibitors, to improve its efficacy. Another area of research is the evaluation of N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-4-methylbenzamide in other autoimmune diseases, such as rheumatoid arthritis or multiple sclerosis. Finally, the development of more potent TYK2 inhibitors may improve the efficacy of this class of compounds for the treatment of autoimmune diseases.
合成法
The synthesis of N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-4-methylbenzamide involves several steps, including the reaction of 4-chloro-3-nitrobenzoic acid with 1-pyrrolidinecarboxaldehyde to form 4-chloro-3-nitrophenylpyrrolidine-1-carbaldehyde. This intermediate is then reduced to 4-chloro-3-aminophenylpyrrolidine-1-carbaldehyde, which is then reacted with 4-methylbenzoic acid to form the final product, N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-4-methylbenzamide.
科学的研究の応用
N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-4-methylbenzamide has been extensively studied for its potential therapeutic applications in autoimmune diseases. In preclinical studies, N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-4-methylbenzamide has been shown to inhibit the production of pro-inflammatory cytokines, such as IL-17 and IL-23, which are involved in the pathogenesis of autoimmune diseases. Clinical trials are currently underway to evaluate the safety and efficacy of N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-4-methylbenzamide in the treatment of psoriasis, lupus, and inflammatory bowel disease.
特性
IUPAC Name |
N-(3-chloro-4-pyrrolidin-1-ylphenyl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O/c1-13-4-6-14(7-5-13)18(22)20-15-8-9-17(16(19)12-15)21-10-2-3-11-21/h4-9,12H,2-3,10-11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIUGVEKFPLPJQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-4-methylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2-hydroxyphenyl)hydrazono]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B5755756.png)

![3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(2,5-dimethylphenyl)benzamide](/img/structure/B5755769.png)

![4-(1H-tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5755782.png)


![N-[(4-methyl-1-piperidinyl)carbonothioyl]-3-nitrobenzamide](/img/structure/B5755810.png)


![N'-[(4-phenylbutanoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5755835.png)
![N-allyl-4-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5755852.png)

